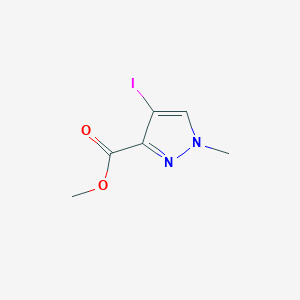

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

説明

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS 75092-25-0) is a halogenated pyrazole derivative with the molecular formula C₆H₇IN₂O₂ and a monoisotopic mass of 265.955225 Da . It features a methyl ester group at position 3, a methyl substituent at the pyrazole ring’s nitrogen (position 1), and an iodine atom at position 2. This compound has garnered industrial attention, as evidenced by its inclusion in market research reports analyzing its production and demand trends in China and globally from 2012 to 2022 .

Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

特性

IUPAC Name |

methyl 4-iodo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLLWUVTXPXZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463823 | |

| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75092-25-0 | |

| Record name | Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Route

The synthesis can be summarized in two main steps:

Step 1: Formation of methyl 1-methyl-1H-pyrazole-3-carboxylate

- This involves cyclization reactions starting from appropriate hydrazine derivatives and β-keto esters or α,β-unsaturated esters.

- Methylation at the N1 position is often introduced either before or after ring formation.

Step 2: Selective iodination at the 4-position of the pyrazole ring

- Iodination is performed using iodine sources such as iodine (I2) or potassium iodide (KI) in the presence of oxidizing agents or catalysts.

- Reaction conditions (temperature, solvent, stoichiometry) are optimized to favor substitution at the 4-position.

Detailed Preparation Method

While direct literature on methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate is limited, closely related pyrazole carboxylate derivatives and iodinated pyrazoles provide insight into the preparation:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Cyclization and Methylation | Methyl hydrazine aqueous solution, α,β-unsaturated ester, catalyst (e.g., KI), organic solvents (e.g., dioxane, THF) | Condensation of methyl hydrazine with α,β-unsaturated esters under low temperature (-30°C to 0°C) followed by cyclization to form methyl 1-methyl-1H-pyrazole-3-carboxylate. Methylation at N1 may be introduced via methyl iodide or other methylating agents if not already present. |

| 2. Iodination | Iodine or KI with oxidants, organic solvents (e.g., dichloromethane), controlled temperature | Electrophilic substitution at the 4-position of the pyrazole ring using iodine sources under mild conditions to avoid over-iodination or side reactions. Reaction monitoring by HPLC or TLC ensures selectivity. |

This approach aligns with iodination strategies used in heterocyclic chemistry where halogenation is directed by electronic and steric factors.

Representative Reaction Conditions and Yields

From analogous pyrazole iodination and esterification protocols, typical reaction parameters and yields are as follows:

| Parameter | Typical Value |

|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, or dioxane |

| Temperature | 0°C to room temperature for iodination |

| Iodine source | I2 or KI (1.0–1.2 equivalents) |

| Reaction time | 1–4 hours |

| Yield | 60–85% (depending on purity and workup) |

| Purification | Recrystallization from ethanol/water mixtures or chromatographic techniques |

Purification and Characterization

- Purification: Recrystallization using alcohol-water mixtures (e.g., 40% aqueous ethanol) is common to obtain high purity products.

- Characterization: HPLC, NMR, and mass spectrometry confirm the structure and purity, ensuring selective iodination and intact ester functionality.

Notes on Related Compound Preparation (Contextual Insight)

While direct patents or articles on this compound are scarce, related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its esters have been synthesized using:

- Substitution/hydrolysis reactions with α,β-unsaturated esters and acetyl halides.

- Condensation/cyclization with methyl hydrazine aqueous solutions in the presence of catalysts such as potassium iodide.

- Recrystallization for purity enhancement.

These methods highlight the importance of controlled temperature, catalyst choice, and solvent systems to maximize yield and minimize isomer formation.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | α,β-unsaturated ester + methyl hydrazine (40% aqueous), catalyst (KI), organic solvent (dioxane, THF) | Cyclization and formation of methyl 1-methyl-1H-pyrazole-3-carboxylate | Formation of pyrazole ester core |

| 2 | Iodine source (I2 or KI), solvent (DCM), 0°C to RT | Selective iodination at 4-position | This compound |

| 3 | Recrystallization from ethanol/water (35-65% alcohol) | Purification | High purity product (>99%) |

化学反応の分析

Types of Reactions

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents on the pyrazole ring.

Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazoles, while oxidation reactions may produce iodinated pyrazole derivatives with higher oxidation states.

科学的研究の応用

Medicinal Chemistry

Overview : Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of biologically active compounds. The presence of the iodine atom enhances its reactivity, making it suitable for further modifications to develop new therapeutic agents.

Pharmacological Activities :

- Anticonvulsant : Research indicates that pyrazole derivatives can exhibit anticonvulsant properties, potentially aiding in the treatment of epilepsy.

- Anti-inflammatory : The compound has been investigated for its ability to inhibit inflammatory pathways, offering potential in treating conditions like arthritis.

- Antibacterial : Its structural features suggest possible antibacterial activity, which is valuable in combating resistant bacterial strains.

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticonvulsant | Inhibits neuronal excitability | |

| Anti-inflammatory | Modulates inflammatory mediators | |

| Antibacterial | Exhibits activity against specific bacterial strains |

Agrochemicals

Overview : The compound is also utilized in the development of agrochemicals, including herbicides and pesticides. Its effectiveness in targeting specific biological pathways makes it a candidate for enhancing crop protection strategies.

Case Study : A study demonstrated that derivatives of this compound showed significant herbicidal activity against certain weed species, suggesting its potential use in agricultural formulations.

Material Science

Overview : In material science, this compound is explored for its electronic and optical properties. Its unique structure allows for the synthesis of organic materials with tailored characteristics.

Applications :

- Organic Electronics : Used as a precursor for organic semiconductors.

- Optoelectronic Devices : Investigated for applications in light-emitting diodes (LEDs) and solar cells.

Biological Studies

Interactions with Biological Targets : The compound's interactions with various biological targets are critical for understanding its therapeutic potential. Studies focus on its binding affinity to enzymes and receptors involved in disease pathways.

Table 2: Interaction Studies

| Biological Target | Binding Affinity | Implication |

|---|---|---|

| Enzyme A | High | Potential inhibitor |

| Receptor B | Moderate | Possible modulator of activity |

作用機序

The mechanism of action of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and other substituents on the pyrazole ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Table 1: Structural and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (Da) | Substituents (Position) | Key Features |

|---|---|---|---|---|

| This compound | C₆H₇IN₂O₂ | 266.04 | I (4), CH₃ (1), COOCH₃ (3) | Halogenated, ester-functionalized |

| 1-Methyl-4-iodo-1H-pyrazole | C₄H₅IN₂ | 208.00 | I (4), CH₃ (1) | Simpler structure, lacks ester group |

| Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate | C₈H₁₃N₃O₂ | 183.21 | NH₂ (4), C₃H₇ (1), COOCH₃ (3) | Amino-substituted, longer alkyl chain |

| Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | C₇H₉IN₂O₂ | 280.06 | I (4), CH₃ (1), COOC₂H₅ (3) | Ethyl ester variant (discontinued) |

| 4-Iodo-1-methyl-N-(tetrahydro-naphthalenyl)-1H-pyrazole-3-carboxamide | C₁₅H₁₆IN₃O | 381.21 | I (4), CH₃ (1), CONH-tetrahydro-naphthyl (3) | Amide derivative, extended aromaticity |

Key Observations:

Substituent Effects on Reactivity: The iodine atom in this compound facilitates halogen-bonding interactions and participation in transition-metal-catalyzed reactions, distinguishing it from amino-substituted analogs like Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS 1700183-72-7), which may exhibit nucleophilic reactivity . The methyl ester group at position 3 enhances solubility in organic solvents compared to non-esterified analogs like 1-Methyl-4-iodo-1H-pyrazole .

Steric and Electronic Modifications :

- Replacement of the methyl ester with an ethyl group (Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate ) increases lipophilicity but may reduce metabolic stability. However, commercial discontinuation of this variant suggests challenges in synthesis or demand .

- The amide derivative (4-Iodo-1-methyl-N-(tetrahydro-naphthalenyl)-1H-pyrazole-3-carboxamide) introduces a bulky aromatic group, likely altering binding affinity in biological targets compared to the parent ester .

Industrial Relevance: this compound is commercially tracked in market reports, unlike its amino- or amide-functionalized counterparts, indicating its prominence in industrial applications such as pesticide or pharmaceutical intermediate synthesis .

Research and Application Insights

- Synthetic Utility: The iodine atom in this compound allows for late-stage functionalization, making it a valuable precursor in drug discovery. In contrast, amino-substituted derivatives (e.g., Methyl 4-amino-1H-pyrazole-3-carboxylate) are more suited for constructing heterocyclic scaffolds via cyclization reactions .

生物活性

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (MIMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of MIMPC

MIMPC is characterized by a pyrazole ring with iodine and methyl substitutions, contributing to its unique chemical properties. The molecular formula of MIMPC is C₆H₈IN₂O₂, with a molecular weight of approximately 266.04 g/mol. The presence of the iodine atom at the 4-position enhances the compound's reactivity and biological activity, making it a valuable scaffold for drug development.

Biological Activities

MIMPC exhibits several notable biological activities, including:

- Antimicrobial Activity : MIMPC has demonstrated effectiveness against various bacterial strains, including Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). Its mechanism involves inhibiting critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways. It has shown promise in inhibiting the release of pro-inflammatory cytokines, such as TNF-alpha, in cellular models .

- Antioxidant Activity : MIMPC exhibits antioxidant properties that can protect cells from oxidative stress. This activity is linked to its ability to scavenge free radicals and reduce oxidative damage in various biological systems .

- Cytochrome P450 Inhibition : MIMPC has been reported to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions and affects the pharmacokinetics of co-administered drugs.

The mechanism by which MIMPC exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : MIMPC's structural features allow it to bind effectively to active sites of enzymes involved in various biochemical pathways. For instance, the iodine atom can participate in halogen bonding, enhancing binding affinity.

- Modulation of Signaling Pathways : The compound influences signaling pathways associated with inflammation and cell proliferation. By inhibiting kinases involved in these pathways, MIMPC can attenuate inflammatory responses and potentially reduce tumor growth .

Synthesis of MIMPC

The synthesis of MIMPC typically involves the iodination of a pyrazole precursor. A common method includes reacting 1-methyl-1H-pyrazole-3-carboxylate with iodine in the presence of an oxidizing agent. Industrially, continuous flow reactors are employed to optimize yield and consistency during large-scale production.

Case Studies and Research Findings

Several studies have explored the biological activity of MIMPC:

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazoles similar to MIMPC showed sub-micromolar activity against MSSA and MRSA. The findings suggest that modifications on the pyrazole ring can enhance antimicrobial potency while maintaining low toxicity profiles against human cells .

- Anti-inflammatory Research : In vitro studies revealed that MIMPC inhibited LPS-induced TNF-alpha release in macrophages, highlighting its potential as an anti-inflammatory agent. Further research is needed to confirm these effects in vivo and explore its therapeutic implications for inflammatory diseases .

- Cytotoxicity Assessments : Research on related pyrazole compounds indicated that structural modifications at specific positions could lead to significant variations in cytotoxicity against cancer cell lines while sparing normal cells. This suggests that MIMPC might be a candidate for developing selective anticancer therapies .

Comparative Analysis

To better understand the relevance of MIMPC within the broader context of pyrazole derivatives, a comparison table is provided below:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity | Cytotoxicity (Cancer Cells) |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Moderate |

| Pyrazole Derivative A | High | Moderate | Low | High |

| Pyrazole Derivative B | Moderate | High | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the standard methods for confirming the molecular structure of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate?

- Answer : Structural confirmation typically involves a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR can identify proton and carbon environments, with characteristic shifts for the iodine substituent (e.g., deshielding effects at the 4-position) .

- X-ray Crystallography : Tools like SHELXL and Mercury CSD 2.0 enable precise determination of bond lengths, angles, and packing patterns. For example, iodine's heavy atom effect improves phase resolution in crystallography .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for iodinated derivatives .

Q. How can researchers optimize synthesis yields of this compound?

- Answer : Key strategies include:

- Multi-step Reaction Design : Start with methyl 1-methyl-1H-pyrazole-3-carboxylate, followed by iodination using -iodosuccinimide (NIS) in acetic acid under controlled temperature (0–25°C) to minimize side reactions .

- Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)) for regioselective iodination, ensuring >90% yield in optimized conditions .

- Purification : Column chromatography with silica gel (cyclohexane/ethyl acetate gradients) effectively isolates the product from unreacted starting materials .

Q. What spectroscopic techniques are critical for monitoring reaction intermediates during synthesis?

- Answer :

- In-situ NMR : Tracks intermediate formation (e.g., iodination progress via disappearance of precursor peaks) .

- Infrared (IR) Spectroscopy : Identifies functional groups, such as ester carbonyl (1700–1750 cm) and C–I stretches (500–600 cm) .

- Thin-Layer Chromatography (TLC) : Monitors reaction completion using UV-active spots under 254 nm light .

Advanced Research Questions

Q. How does the iodine substituent at the 4-position influence reactivity in cross-coupling reactions?

- Answer : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient participation in:

- Sonogashira Coupling : Forms alkynylated derivatives using Pd/Cu catalysts in THF at 60°C .

- Suzuki-Miyaura Reactions : Facilitates biaryl synthesis with aryl boronic acids, yielding heterocyclic hybrids for medicinal chemistry applications .

- Crystallographic Effects : Iodine’s electron-withdrawing nature alters electron density, which can be visualized via Hirshfeld surface analysis in Mercury .

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

- Answer :

- SHELXL Refinement : Use anisotropic displacement parameters for iodine to account for thermal motion artifacts. Twinning and disorder can be resolved via the TWIN and PART commands .

- Packing Similarity Analysis : Mercury’s Materials Module compares intermolecular interactions (e.g., halogen bonding) with analogous structures in the Cambridge Structural Database (CSD) .

- Validation Tools : Check for outliers in bond lengths/angles using Mogul and resolve -factor discrepancies via iterative least-squares refinement .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Answer :

- Protecting Groups : Temporarily block the ester group with tert-butyldimethylsilyl (TBS) during nucleophilic substitutions to prevent hydrolysis .

- Temperature Control : Maintain reactions below 50°C to avoid decarboxylation or demethylation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for Pd-mediated couplings to enhance solubility and reduce byproduct formation .

Q. How can researchers design a comparative study to evaluate the biological activity of this compound against its structural analogs?

- Answer :

- In vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains, comparing with analogs like Methyl 5-iodo-1H-pyrazole-3-carboxylate .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., cytochrome P450), highlighting the impact of iodine’s van der Waals radius on binding affinity .

- SAR Analysis : Correlate substituent effects (e.g., allyl vs. methyl groups) with activity trends using regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。